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molecular formula C15H22N2S B8765501 6-Octylbenzo[d]thiazol-2-amine CAS No. 113120-25-5

6-Octylbenzo[d]thiazol-2-amine

Cat. No. B8765501
M. Wt: 262.4 g/mol
InChI Key: ZNTPEAWELAQWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194177

Procedure details

In a 2 liters-reaction vessel, 50.0 g (0.24M) of p-octylaniline, 47.3 g (0.49M) of potassium thiocyanate and 350 ml of acetic acid were placed and cooled below 10° C. Under intersive stirring, a solution of 39.0 g of bromine in 120 ml of acetic acid was added dropwise to the above mixture in 75 minutes below 10° C., followed by reaction for 2 hours below 10° C. After the reaction, 500 ml of water was added to the reaction mixture and heated to dissolve the precipitate, followed by filtration under heating. Ammonia water was added to the filtrate so as to provide a basic solution, followed by cooling on an iced bath to precipitate a crystal. The crystal was recovered by filtration, followed by washing with water and drying to obtain a crude product. The crude product was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to obtain 41.2 g of 2-amino-6-octylbenzothiazole (Yield: 68%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[S-:16][C:17]#[N:18].[K+].BrBr.O>C(O)(=O)C>[NH2:18][C:17]1[S:16][C:14]2[CH:15]=[C:9]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:10]=[CH:11][C:12]=2[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CCCCCCC)C1=CC=C(N)C=C1
Name
potassium thiocyanate
Quantity
47.3 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
BrBr
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled below 10° C
CUSTOM
Type
CUSTOM
Details
followed by reaction for 2 hours below 10° C
Duration
2 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
FILTRATION
Type
FILTRATION
Details
followed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
under heating
ADDITION
Type
ADDITION
Details
Ammonia water was added to the filtrate so as
CUSTOM
Type
CUSTOM
Details
to provide a basic solution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling on an iced bath
CUSTOM
Type
CUSTOM
Details
to precipitate a crystal
FILTRATION
Type
FILTRATION
Details
The crystal was recovered by filtration
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 41.2 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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